2-(3,4-Difluoro-2-methoxyphenyl)acetic acid

Medicinal Chemistry NaV1.8 Inhibitor Synthesis Process Chemistry

Procuring the correct 3,4-difluoro-2-methoxy regioisomer is critical; generic isomeric difluoro-methoxyphenylacetic acids cannot substitute for this precise substitution pattern required in Suzetrigine (VX-548) synthesis. - Validated Suzetrigine intermediate and designated Impurity 7 reference standard for ANDA-supporting analytical methods. - Available at 98% purity (white crystalline powder) with full characterization data supporting AMV/QC workflows. - Ensures correct assembly of downstream chiral tetrahydrofuran and carboxamide pharmacophores.

Molecular Formula C9H8F2O3
Molecular Weight 202.157
CAS No. 1558274-26-2
Cat. No. B2537850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,4-Difluoro-2-methoxyphenyl)acetic acid
CAS1558274-26-2
Molecular FormulaC9H8F2O3
Molecular Weight202.157
Structural Identifiers
SMILESCOC1=C(C=CC(=C1F)F)CC(=O)O
InChIInChI=1S/C9H8F2O3/c1-14-9-5(4-7(12)13)2-3-6(10)8(9)11/h2-3H,4H2,1H3,(H,12,13)
InChIKeyLQBDBXIFSVFDTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(3,4-Difluoro-2-methoxyphenyl)acetic acid: Technical Overview


2-(3,4-Difluoro-2-methoxyphenyl)acetic acid (CAS: 1558274-26-2), with molecular formula C9H8F2O3 and a molecular weight of 202.15 g/mol , is a specialized fluorinated phenylacetic acid derivative featuring a unique 3,4-difluoro-2-methoxy substitution pattern . This compound is commercially available as a white to off-white crystalline powder . It functions as a critical building block in pharmaceutical synthesis, most notably as a validated intermediate for the oral NaV1.8 inhibitor Suzetrigine (VX-548) [1].

Workflow 1
Synthetic intermediate for NaV1.8 inhibitor Suzetrigine programs
Workflow 2
Designated Suzetrigine Impurity 7 reference standard for analytical use
Context
Regiochemistry-specific building block; generic isomers not interchangeable

Structural Specificity: Regioisomer Differentiation


The precise 3,4-difluoro-2-methoxy substitution pattern of 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid (CAS: 1558274-26-2) is non-interchangeable with isomeric analogs. As demonstrated in the synthesis of Suzetrigine (VX-548), the regiochemistry is essential for the correct construction of downstream chiral tetrahydrofuran and carboxamide pharmacophores [1]. Substituting a generic isomeric difluoro-methoxyphenylacetic acid—such as the 3,5-difluoro-4-methoxy or 2,3-difluoro-4-methoxy [2] variants—would introduce a different steric and electronic environment, altering subsequent cyclization outcomes and potentially yielding incorrect stereochemistry or inactive byproducts. Furthermore, in an analytical context, this compound is specifically designated as Suzetrigine Impurity 7 [3]; any deviation from this exact structure renders the reference standard invalid for regulatory method validation.

Risk Type
Your Target (1558274-26-2)
Potential Substitute (Isomeric Analogs)
Regiochemistry
3,4-difluoro-2-methoxy substitution
3,5-difluoro-4-methoxy or 2,3-difluoro-4-methoxy patterns
Synthesis Outcome
Correct chiral core assembly for Suzetrigine
May alter cyclization and stereochemistry; yield incorrect pharmacophore
Analytical Validity
Designated Impurity 7 standard
Non-designated isomers not accepted for regulatory impurity methods

2-(3,4-Difluoro-2-methoxyphenyl)acetic acid: Comparative Evidence


Suzetrigine Synthesis: Route Comparison

The target compound is a critical intermediate for Suzetrigine (VX-548), a NaV1.8 inhibitor with an IC50 of 0.7 nM [1]. In the patent literature, two prior synthetic methods for this intermediate are reported: a Reformatsky-type coupling yielding 85% product, and a Suzuki-Miyaura coupling yielding 74% [2]. An improved patent route achieves a three-step synthesis without disclosing overall yield, but uses more readily available starting materials [2].

Synthetic Routes
Head-to-head
New patent route (yield undisclosed) vs. Reformatsky-type: 85% yield, Suzuki-Miyaura: 74% yield
Reported yields inform supply-chain evaluation; route efficiency may influence cost
Patent literature; experimental verification recommended
Medicinal Chemistry NaV1.8 Inhibitor Synthesis Process Chemistry

Purity and Hazard Profile Comparison

Commercial specifications for 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid (CAS: 1558274-26-2) vary significantly. Purity levels are typically reported at 97% , 98% [1], or 99% by HPLC [2]. These differences are critical depending on the end-use: the 99% HPLC-grade material may be more suitable for impurity reference standards [3], while 97-98% material is generally accepted for synthetic intermediate use. The compound carries GHS07 hazard classification (H302, H315, H319, H335) , requiring standard laboratory PPE and ventilation.

Purity Grade
Specification review
97% – 99% (HPLC), varies by supplier
Purity grade must match intended use: synthetic intermediate vs. impurity standard
Supplier specifications; independent verification advised for analytical use
Analytical Chemistry Quality Control Safety Assessment

Predicted Properties vs. Regioisomers

Computational predictions provide a basis for differentiating 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid from its regioisomers. The target compound (CAS: 1558274-26-2) has a predicted density of 1.354 g/cm³ and a predicted boiling point of 286.5 °C . In contrast, the 3,5-difluoro-4-methoxy isomer (CAS: 886498-74-4) has a predicted boiling point of 304.7 °C at 760 mmHg , an approximate 18 °C difference. While these are predicted rather than experimental values, the substantial difference indicates that the specific substitution pattern meaningfully influences bulk physical properties.

Boiling Point (Pred.)
Class-level
286.5 °C (target) vs. 3,5-difluoro-4-methoxy isomer: 304.7 °C (18 °C difference)
Predicted values indicate meaningful physical property difference between regioisomers
ACD/Labs prediction; experimental verification needed
Medicinal Chemistry Physicochemical Properties Computational Chemistry

Designated Impurity Status for Analytical Use

2-(3,4-Difluoro-2-methoxyphenyl)acetic acid (CAS: 1558274-26-2) is officially designated as Suzetrigine Impurity 7 [1][2]. This formal designation differentiates it from other difluoro-methoxyphenylacetic acid isomers, which are not cataloged as Suzetrigine-related impurities [3]. As a characterized reference standard, it is supplied with detailed analytical data compliant with regulatory guidelines and is specifically intended for analytical method development, method validation (AMV), and Quality Controlled (QC) applications for Abbreviated New Drug Applications (ANDA) or commercial production of Suzetrigine [2].

Impurity Status
Analytical context
Suzetrigine Impurity 7 (designated)
Only acceptable reference for Suzetrigine impurity profiling methods
Regulatory impurity standard; non-designated isomers not interchangeable
Analytical Chemistry Pharmaceutical Analysis Regulatory Compliance

Predicted Physicochemical & Safety Profile

The target compound 2-(3,4-Difluoro-2-methoxyphenyl)acetic acid (CAS: 1558274-26-2) has a calculated LogP of 1.74, predicted density of 1.354±0.06 g/cm³, and a predicted pKa of 3.91±0.10 . It is classified as GHS07 (Warning) with hazard statements H302, H315, H319, and H335 . Notably, the 3,5-difluoro-4-methoxy isomer (CAS: 886498-74-4) has a higher predicted boiling point of 304.7 °C .

Safety Profile
Class-level
LogP 1.74 pKa 3.91 GHS07 (H302/H315/H319/H335)
Supports handling and safety assessment in lab settings
Predicted data; experimental validation recommended
Safety Assessment Physicochemical Properties Handling

2-(3,4-Difluoro-2-methoxyphenyl)acetic acid: Application Scenarios


Suzetrigine & NaV1.8 Inhibitor Synthesis

This compound is used as a key building block in the synthesis of Suzetrigine, a first-in-class, highly selective NaV1.8 inhibitor with an IC50 of 0.7 nM [1]. Procurement is justified for any research program focused on synthesizing Suzetrigine or generating analogs targeting the voltage-gated sodium channel NaV1.8 for pain management. Its structural specificity is essential for the correct assembly of the bioactive chiral core [2].

Analytical Method Development & Validation

2-(3,4-Difluoro-2-methoxyphenyl)acetic acid (CAS: 1558274-26-2) is designated as Suzetrigine Impurity 7 and is supplied as a fully characterized reference standard [3][4]. It is intended for use in analytical method development, method validation (AMV), and Quality Control (QC) applications for Suzetrigine, including support for Abbreviated New Drug Applications (ANDA) [4]. No other regioisomer can substitute for this impurity standard.

Process Chemistry & Route Scouting

Process chemists may procure this compound as a reference standard or for route scouting when evaluating and optimizing the synthetic methodology for 3,4-difluoro-2-methoxyphenylacetic acid. Documented synthetic routes yield the product in 74% to 85% yield [2], and an improved patent route is available [2]. Access to the compound allows for direct comparison of reaction efficiency against literature benchmarks.

Fluorinated Drug & Agrochemical Intermediates

The compound is described as a valuable molecular building block for the synthesis of pharmaceuticals (particularly furan-containing drugs targeting pain) and agrochemicals [2]. Its unique fluorine and methoxy substitution pattern makes it a versatile intermediate for constructing complex fluorinated organic molecules, and it may be used in research programs exploring sodium channel modulation beyond Suzetrigine [2].

Application
Selection Property
Validation Focus
NaV1.8 inhibitor synthesis (Suzetrigine pathway)
3,4-Difluoro-2-methoxy regiospecificity
Chiral tetrahydrofuran/carboxamide core assembly fidelity
Impurity reference standard use
Designated Impurity 7 identity
Analytical method specificity and regulatory fit
Process route benchmarking
Route reproducibility context
Yield and purity consistency review
Fluorinated building block research
Substitution pattern versatility
Downstream analog compatibility and stability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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